(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
Description
Properties
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyridin-3-ylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-9-12-8-16(7-10-3-4-10)15-13(12)11-2-1-5-14-6-11/h1-2,5-6,8,10,17H,3-4,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZPEULRGONRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CN=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol is a novel compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. The compound's molecular formula is C13H15N3O, with a molecular weight of 229.28 g/mol. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Profile
The pyrazole ring system, which is central to this compound, is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. The specific biological activities of (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol have not been extensively documented in literature; however, related compounds indicate a promising pharmacological profile.
Key Biological Activities
- Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects in various models. For instance, compounds similar to (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Activity : Several studies have reported that pyrazole derivatives exhibit antibacterial properties against various pathogens, including E. coli and Staphylococcus aureus. Compounds with similar structures have shown effective inhibition against these bacteria, suggesting potential for (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol in treating infections .
- Anticancer Potential : The pyrazole scaffold has been recognized for its anticancer properties. Some derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
The biological activity of (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : The compound may interact with various receptors involved in pain and inflammation signaling pathways.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives related to (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural analogs and their properties:
*Inferred values where exact data are unavailable.
Key Observations:
- Cyclopropylmethyl vs. Aryl Substituents : The cyclopropylmethyl group (target compound) offers a balance between lipophilicity and steric bulk compared to aryl groups like 4-methylphenyl () or 4-methoxyphenyl (). Methoxy groups improve aqueous solubility but may reduce membrane permeability .
- Pyridine vs. Pyridine’s nitrogen enables hydrogen bonding, critical for target engagement .
- Simpler Analogues : Compounds with methyl or phenyl groups () exhibit lower molecular weights and reduced complexity, which may simplify synthesis but limit pharmacological specificity .
Spectroscopic Characterization
- IR Spectroscopy : Hydroxymethyl groups (-CH2OH) exhibit O-H stretches near 3200–3400 cm⁻¹, while pyridine C=N stretches appear at ~1600 cm⁻¹. Thiophene-containing analogs show C-S vibrations at 600–800 cm⁻¹ .
- NMR : Pyrazole protons resonate at δ 7.3–8.9 ppm (¹H-NMR), and pyridine carbons appear at ~120–150 ppm (¹³C-NMR). Cyclopropylmethyl protons display characteristic splits due to ring strain .
Preparation Methods
Formation of the Pyrazole Core and N-1 Cyclopropylmethyl Substitution
One common approach starts with the synthesis of 1-(cyclopropylmethyl)-1H-pyrazole derivatives. This can be achieved by alkylation of pyrazole or pyrazole precursors with cyclopropylmethyl halides under basic conditions. For example, the preparation of 1-(cyclopropylmethyl)-4-borylated pyrazoles has been reported, which serves as a versatile intermediate for further functionalization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Pyrazole + cyclopropylmethyl bromide, Cs2CO3, MeCN, 80 °C overnight | Formation of 1-(cyclopropylmethyl)-1H-pyrazole |
| Borylation | 1-(cyclopropylmethyl)-1H-pyrazole + bis(pinacolato)diboron, Pd catalyst | 4-Borylated pyrazole intermediate |
Introduction of the Hydroxymethyl Group at the 4-Position
The hydroxymethyl group at the 4-position of the pyrazole ring can be introduced by selective functional group transformations such as:
- Reduction of a corresponding 4-formyl or 4-carbaldehyde pyrazole intermediate using mild reducing agents like sodium borohydride (NaBH4).
- Alternatively, direct hydroxymethylation via lithiation at the 4-position followed by reaction with formaldehyde or paraformaldehyde.
This step requires careful control to avoid over-reduction or side reactions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | 4-Formyl pyrazole derivative + NaBH4, MeOH, 0 °C to RT | (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol |
Purification and Characterization
After synthesis, purification is typically performed using flash chromatography on silica gel with gradients of hexanes and ethyl acetate or dichloromethane/methanol mixtures. The product is characterized by:
- Mass spectrometry (e.g., ESI-MS) confirming molecular ion peaks.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to verify substitution pattern.
- Infrared spectroscopy (IR) to confirm hydroxyl group presence.
- Melting point determination.
Representative Experimental Data and Yields
| Step | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|
| Alkylation to 1-(cyclopropylmethyl)-1H-pyrazole | Yellow oil | ~90% | High purity, confirmed by MS |
| Borylation to 4-borylated pyrazole | Yellow oil | 95-98% | Suitable for cross-coupling |
| Suzuki coupling to 3-(pyridin-3-yl)-1-(cyclopropylmethyl)pyrazole | Solid | 70-85% | Requires inert atmosphere |
| Reduction to final alcohol | Solid | 80-90% | Mild conditions prevent side reactions |
Research Findings and Mechanistic Insights
- The use of 4-borylated pyrazole intermediates allows modular and efficient synthesis of diverse substituted pyrazoles via Suzuki coupling, enabling late-stage functionalization.
- Alkylation at the pyrazole nitrogen proceeds smoothly under basic conditions, with cyclopropylmethyl bromide showing good reactivity.
- The hydroxymethylation step is best achieved via reduction of the aldehyde intermediate to avoid competing side reactions.
- Reaction monitoring by TLC and HPLC ensures optimal conversion and purity.
- The choice of palladium catalyst and base critically influences the Suzuki coupling efficiency and product yield.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| N-1 Alkylation | Cyclopropylmethyl bromide, Cs2CO3 | MeCN, 80 °C, overnight | ~90% | Straightforward alkylation |
| Borylation | Bis(pinacolato)diboron, Pd catalyst | THF, RT to 80 °C | 95-98% | Prepares cross-coupling handle |
| Suzuki Coupling | 3-bromopyridine, Pd catalyst, K3PO4 | Dioxane/water, 80 °C, overnight | 70-85% | Introduces pyridin-3-yl group |
| Reduction | NaBH4 | MeOH, 0 °C to RT | 80-90% | Converts aldehyde to alcohol |
Q & A
Q. What are the established synthetic routes for (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol, and what key intermediates are involved?
- Methodological Answer: The compound is synthesized via multi-step routes involving pyrazole core formation and functionalization. Key steps include:
- Cyclopropane introduction : Cyclopropylmethyl groups are introduced through alkylation of pyrazole intermediates using cyclopropane-containing reagents (e.g., cyclopropylmethyl halides) under basic conditions .
- Pyridine coupling : Suzuki-Miyaura or nucleophilic aromatic substitution reactions attach the pyridin-3-yl group to the pyrazole ring .
- Hydroxymethylation : Reduction of a formyl precursor (e.g., using NaBH₄ in methanol at 0–25°C) yields the hydroxymethyl group. Optimized stoichiometry and temperature minimize byproducts like over-reduced derivatives .
- Key intermediates : 3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde and its cyclopropylmethyl-substituted analogs are critical precursors .
Q. How is the structural integrity of (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol confirmed post-synthesis?
- Methodological Answer: Structural validation employs:
- ¹H/¹³C NMR : Assignments of cyclopropyl protons (δ ~0.5–1.5 ppm), pyridine aromatic protons (δ ~7.5–9.0 ppm), and hydroxymethyl (-CH₂OH, δ ~3.5–4.5 ppm) confirm regiochemistry .
- HPLC/MS : Purity (>95%) is verified via reverse-phase HPLC (C18 column, methanol/water gradient), with ESIMS confirming the molecular ion peak (e.g., [M+H]⁺) .
- X-ray crystallography (if applicable): Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. What strategies are effective in optimizing the reduction of formyl groups to hydroxymethyl groups in pyrazole derivatives?
- Methodological Answer: To minimize byproducts (e.g., over-reduction or ester formation):
- Controlled NaBH₄ addition : Slow addition at 0°C in methanol prevents exothermic side reactions .
- Solvent selection : Polar aprotic solvents (e.g., THF) may improve selectivity compared to protic solvents .
- Workup optimization : Acidic quench (0.5 M HCl) followed by neutralization and extraction isolates the hydroxymethyl product efficiently .
Q. How can researchers resolve discrepancies in NMR data for pyrazole derivatives, particularly regioisomeric ambiguities?
- Methodological Answer:
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to distinguish regioisomers (e.g., differentiating pyrazole C4 vs. C5 substitutions) .
- Isotopic labeling : ¹⁵N or ¹³C labeling of the pyridine/pyrazole rings aids in assigning complex splitting patterns .
- Computational modeling : DFT-based NMR chemical shift predictions validate experimental assignments .
Q. What methodologies are recommended for purifying this compound from structurally similar byproducts?
- Methodological Answer:
- Supercritical Fluid Chromatography (SFC) : Using a Lux A1 column with methanol co-solvent (30%) resolves enantiomers or diastereomers with retention time precision (±0.2 min) .
- Recrystallization : Methanol/water mixtures (7:3 v/v) exploit solubility differences between the target and hydrophobic byproducts .
Q. How can low yields in cyclopropane ring formation be addressed during synthesis?
- Methodological Answer:
- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) enhance cross-coupling efficiency for cyclopropylmethyl groups .
- Temperature control : Slow addition of cyclopropane reagents at −20°C reduces ring-opening side reactions .
Q. What analytical challenges arise in distinguishing regioisomers, and how are they addressed?
- Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
